REACTION_SMILES
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[CH2:27]1[O:28][CH2:29][CH2:30][O:31][CH2:32]1.[F:1][c:2]1[c:3]([N:12]2[CH2:13][CH2:14][N:15]([C:18](=[O:19])[O:20][C:21]([CH3:22])([CH3:23])[CH3:24])[CH2:16][CH2:17]2)[cH:4][cH:5][c:6]([C:8](=[O:9])[O:10][CH3:11])[cH:7]1.[Li+:26].[OH-:25]>>[F:1][c:2]1[c:3]([N:12]2[CH2:13][CH2:14][N:15]([C:18](=[O:19])[O:20][C:21]([CH3:22])([CH3:23])[CH3:24])[CH2:16][CH2:17]2)[cH:4][cH:5][c:6]([C:8](=[O:9])[OH:10])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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COC(=O)c1ccc(N2CCN(C(=O)OC(C)(C)C)CC2)c(F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(N2CCN(C(=O)OC(C)(C)C)CC2)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCN(c2ccc(C(=O)O)cc2F)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |